molecular formula C₁₇H₁₇BrO₆ B1144440 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate CAS No. 146776-38-7

2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate

Cat. No. B1144440
M. Wt: 397.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate (2,3-DMB) is an organic compound belonging to the class of benzene derivatives. It is widely used in organic synthesis due to its relatively low cost and easy availability. 2,3-DMB is a versatile reagent that can be used in a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction, the Heck Reaction, and the Buchwald-Hartwig amination. It is also used in the synthesis of pharmaceuticals, dyes, and fragrances. In addition to its use in organic synthesis, 2,3-DMB has also been studied for its potential applications in biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate involves the bromination of 2,3-dimethoxyphenyl 4,5-dimethoxybenzoate.

Starting Materials
2,3-dimethoxyphenol, 4,5-dimethoxybenzoic acid, thionyl chloride, dimethylformamide, sodium bicarbonate, bromine, acetic acid, acetic anhydride

Reaction
The first step involves the conversion of 2,3-dimethoxyphenol to 2,3-dimethoxyphenyl 4,5-dimethoxybenzoate by reacting it with 4,5-dimethoxybenzoic acid in the presence of thionyl chloride and dimethylformamide., The resulting product is then treated with sodium bicarbonate to obtain the corresponding acid., In the next step, the acid is brominated using bromine in acetic acid., Finally, the brominated product is esterified with acetic anhydride to obtain 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate.

Scientific Research Applications

2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, it has also been studied for its potential use in biochemistry and physiology. For example, 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate has been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the mechanism of action of certain enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Mechanism Of Action

The mechanism of action of 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosinase and cytochrome P450 2C9. In the case of tyrosinase, 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate has been shown to inhibit the enzyme by binding to the active site and preventing the enzyme from catalyzing the oxidation of tyrosine. In the case of cytochrome P450 2C9, 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate has been shown to inhibit the enzyme by binding to the heme group and preventing the enzyme from catalyzing the metabolism of drugs and other xenobiotics.

Biochemical And Physiological Effects

2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate can inhibit the activity of certain enzymes, such as tyrosinase and cytochrome P450 2C9. In addition, 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to increase the production of certain types of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

The use of 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is a versatile reagent that can be used in a variety of reactions. Third, it is relatively stable and can be stored for long periods of time without degradation. Lastly, it is relatively non-toxic and can be handled safely.
However, there are also some limitations to the use of 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous solutions. Second, it is not very reactive, making it difficult to use in certain types of reactions. Third, it is not very stable when exposed to light or heat, making it difficult to use in certain types of experiments.

Future Directions

Despite its limitations, 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate has great potential for use in laboratory experiments and scientific research. Here are some potential future directions for research on 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate:
1. Developing new methods of synthesizing 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate in order to make it more accessible and cost-effective.
2. Investigating the potential applications of 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate in biochemistry and physiology, such as its use as an enzyme inhibitor or as a drug delivery system.
3. Developing new methods for using 2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate in laboratory experiments, such

properties

IUPAC Name

(2,3-dimethoxyphenyl) 2-bromo-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO6/c1-20-12-6-5-7-13(16(12)23-4)24-17(19)10-8-14(21-2)15(22-3)9-11(10)18/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIWWXIXHXLQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2Br)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxyphenyl 2-bromo-4,5-dimethoxybenzoate

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